molecular formula C21H18N2O5S B243988 N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B243988
分子量: 410.4 g/mol
InChIキー: SGEQSEZIVYTBEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical trials for the treatment of cancer. MLN4924 inhibits the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, resulting in cancer cell death.

作用機序

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of NAE, which is responsible for the activation of the protein NEDD8. NEDD8 is involved in the process of protein degradation, specifically the degradation of proteins involved in cell cycle regulation and DNA damage repair. Inhibition of NAE leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest, inhibits DNA damage repair, and promotes apoptosis. N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its specificity for NAE, which reduces the risk of off-target effects. However, N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a short half-life, which may limit its efficacy in vivo. Additionally, N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have cytotoxic effects on normal cells, which may limit its use in cancer treatment.

将来の方向性

There are several potential future directions for research on N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide treatment. Finally, there is interest in exploring the use of N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
In conclusion, N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising small molecule inhibitor that has shown efficacy in preclinical trials for the treatment of cancer. Its specificity for NAE and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, its short half-life and cytotoxic effects on normal cells may limit its use in clinical settings.

合成法

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is synthesized using a multi-step process involving the reaction of various reagents with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in preclinical trials for its potential use as a cancer treatment. It has shown efficacy in a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C21H18N2O5S

分子量

410.4 g/mol

IUPAC名

N-[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H18N2O5S/c1-26-17-12-14(5-6-15(17)23-21(25)19-3-2-10-29-19)22-20(24)13-4-7-16-18(11-13)28-9-8-27-16/h2-7,10-12H,8-9H2,1H3,(H,22,24)(H,23,25)

InChIキー

SGEQSEZIVYTBEV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CS4

正規SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。